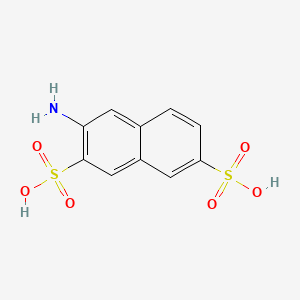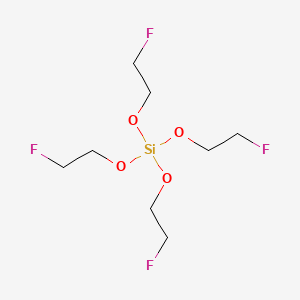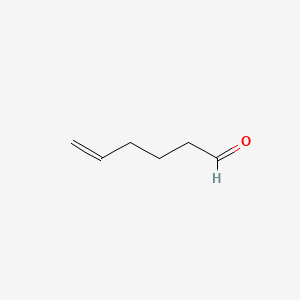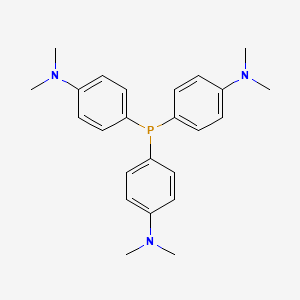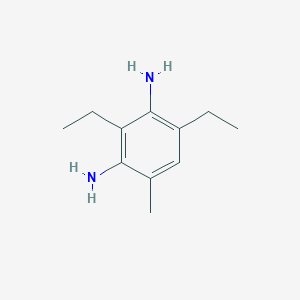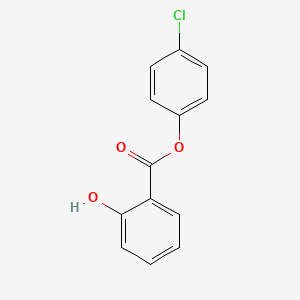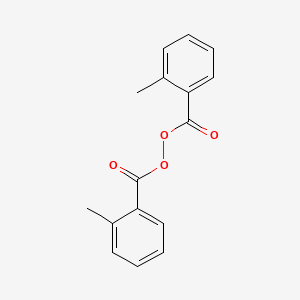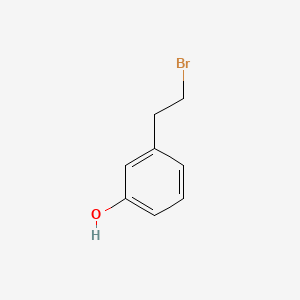
3-(2-溴乙基)苯酚
描述
“3-(2-Bromoethyl)phenol” is an organic compound with the molecular formula C8H9BrO and a molecular weight of 201.06 . It is a pale-yellow to yellow-brown liquid and is a derivative of phenol, which consists of a benzene ring bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of substituted phenols, such as “3-(2-Bromoethyl)phenol”, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoethyl)phenol” can be represented by the InChI code 1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 . This indicates that the compound consists of a phenol moiety with a bromoethyl group attached .
Chemical Reactions Analysis
Phenols, including “3-(2-Bromoethyl)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols can also undergo various reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical and Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The boiling point of phenols increases with an increase in the number of carbon atoms .
科学研究应用
亲核攻击机制
3-(2-溴乙基)苯酚在研究亲核攻击 π-烯丙基钯配合物中发挥作用,导致化学合成中产生各种中间体和最终产物。苯酚衍生物在这些反应中的应用展示了基于取代基类型的多样机制和区域选择性 (Organ、Miller 和 Konstantinou,1998)。
胶束介质和微乳液
研究探讨了苯酚(包括 3-(2-溴乙基)苯酚)在胶束介质和微乳液中的反应性。这些环境显着影响反应产率和反应性,提供了介质对化学反应影响的见解 (Currie,2004)。
晶体结构分析
对席夫碱化合物(包括源自 3-(2-溴乙基)苯酚的化合物)的研究提供了有关其晶体结构和潜在应用的宝贵信息。这些研究通常侧重于这些化合物的合成、表征和生物活性 (Wang、Nong、Sht 和 Qi,2008)。
生物降解研究
对 3-(2-溴乙基)苯酚等溴代苯酚的厌氧生物降解的研究增强了对环境过程的理解。这些研究评估了各种电子受体对生物降解途径的影响 (Monserrate 和 Häggblom,1997)。
催化和化学合成
涉及 3-(2-溴乙基)苯酚的研究扩展到其在催化和复杂分子合成中的作用。这包括对特定化合物形成的研究以及不同催化剂对产物分布的影响 (Modrogan、Valkenberg 和 Hoelderich,2009)。
铜(II)配合物和氧化反应
涉及 3-(2-溴乙基)苯酚衍生物的铜(II)配合物的形成和表征对于理解氧化反应和潜在的工业应用非常重要 (Roy 和 Manassero,2010)。
缓蚀和电化学研究
3-(2-溴乙基)苯酚衍生物用于关注缓蚀和电化学性质的研究。这些研究提供了对某些化合物在工业应用中的保护能力的见解 (El-Lateef、Abu‐Dief、Abdel‐Rahman、Sañudo 和 Aliaga-Alcalde,2015)。
DNA 结合和脲酶抑制
研究表明,3-(2-溴乙基)苯酚的衍生物可以与 DNA 发生显着相互作用,以及在脲酶抑制和抗氧化剂特性中的应用。这些发现对于生物化学和药理学领域非常重要 (Rasool 等人,2021)。
与溴和氯的反应性
涉及溴和氯与酚类化合物(包括 3-(2-溴乙基)苯酚)反应的研究有助于理解天然有机物的反应性以及在水处理中形成消毒副产物 (Criquet 等人,2015)。
醚键断裂
3-(2-溴乙基)苯酚在醚键断裂研究中的应用,尤其是在绿色化学方法中,因其在环境化学和可持续实践中的意义而引人注目 (Boovanahalli、Kim 和 Chi,2004)。
作用机制
Phenols, including “3-(2-Bromoethyl)phenol”, are potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
安全和危害
“3-(2-Bromoethyl)phenol” should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion . If swallowed, immediate medical assistance should be sought . The product should be handled only in a closed system or with appropriate exhaust ventilation .
未来方向
The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . Therefore, the search for safe and sustainable methods for the synthesis of bromohydrins, as well as modern and accurate methods for their detection and analysis, will continue .
属性
IUPAC Name |
3-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNESVRGGEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341323 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52059-50-4 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
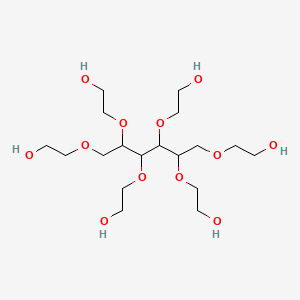
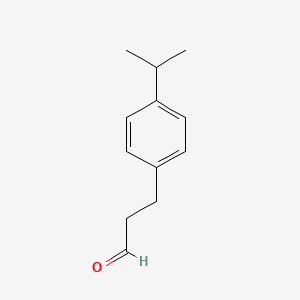
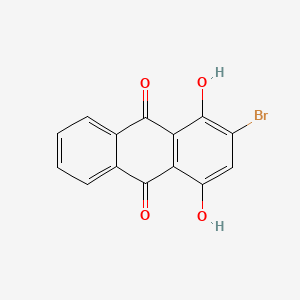
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)
